Cas no 75706-12-6 (Leflunomide)
Leflunomide Chemical and Physical Properties
Names and Identifiers
-
- 5-METHYLISOXAZOLE-4-(4-TRIFLUOROMETHYLCARBOXANILIDE)
- 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE
- ALPHA,ALPHA,ALPHA-TRIFLUORO-5-METHYL-4-ISOXAZOLECARBOXY-P-TOLUIDIDE
- HWA 486
- LEFLUNOMIDE N-(4-TRIFLUOROMETHYLPHENYL)-5-METHYLISOXAZOL-4-CARBOXAMIDE
- 5-methylisoxazole-4-carboxylicacid(4-trifluoromethyl)anilide
- 5-methyl-n-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamid
- LeflunamideAnti-Rheumatic
- Leflunamide
- α,α,α-Trifluoro-5-methyl-4-isoxazolecarboxy-p-toluidide
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- LEFLUNOMIDE(SUBJECTTOPATENTFREE)
- 5-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
- 5-Methylisoxazole-4-[4-trifluoromethylcarboxanilide]q
- Arava
- Isoxazol lefunomide
- RS-34821
- Leflunomide
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- 5-Methyl-N-[4-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
- Leflunomid
- Leflunomida
- Leflunomidum
- lefunamide
- N-(4-trifluoromethyl-phenyl)-5-methylisoxazole-4-carboxamide
- SU101
- 5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
- LEFLUNOMIDE [MI]
- NCGC00015610-05
- KBio2_003370
- NCGC00015610-14
- LEFLUNOMIDE (EP MONOGRAPH)
- HMS2097K06
- HWA486
- NCGC00022625-06
- Lopac-L-5025
- BDBM50054601
- NINDS_000916
- HMS3268D12
- Prestwick0_000772
- LEFLUNOMIDE (USP MONOGRAPH)
- DL-433
- Opera_ID_1709
- NCGC00022625-04
- N-(4-trifluoromethylphenyl)-5-methylisoxa-zole-4-carboxamide
- Prestwick3_000772
- Tox21_301873
- 5-methylisoxazole-4-carboxylic acid trifluoromethylanilide
- HMS3865I13
- NCGC00015610-01
- NCGC00015610-08
- NCGC00015610-17
- Leflunomide, Pharmaceutical Secondary Standard; Certified Reference Material
- NSC677411
- HMS3714K06
- NCGC00261334-01
- Leflunomide, European Pharmacopoeia (EP) Reference Standard
- LEFLUNOMIDE (MART.)
- HMS1922M06
- Leflunomida [INN-Spanish]
- Leflunomide ratiopharm
- KS-1076
- Leflunomide 100 microg/mL in Acetonitrile
- L0250
- Leflunomida (INN-Spanish)
- Leflunomidum (INN-Latin)
- AB00052389
- AB00052389-18
- AB00052389_21
- HMS1570K06
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl)-
- NCGC00015610-10
- Spectrum_000322
- SPBio_002783
- Leflunomide for peak identification, European Pharmacopoeia (EP) Reference Standard
- Q248550
- NCGC00015610-12
- NCGC00022625-05
- GTPL6825
- Pharmakon1600-01503927
- BPBio1_000930
- 5-methyl-N-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxamide
- IDI1_000916
- Lefunomide [Inn-Spanish]
- AB00052389-17
- SULOL
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
- G162GK9U4W
- NSC759864
- MLS000069648
- BRD-K78692225-001-03-9
- AKOS000265193
- LEFLUNOMIDE [EP MONOGRAPH]
- SU 101 (pharmaceutical)
- BRD-K78692225-001-11-2
- AB00052389_19
- SU-101
- L04AA13
- CHEBI:6402
- HMS3678N21
- NCGC00015610-30
- LP00649
- LEFLUNOMIDE [USAN]
- L 5025
- Lopac0_000649
- HMS2090O12
- NCGC00015610-13
- Tox21_110182_1
- MFCD00867593
- NCGC00015610-04
- 75706-12-6
- Leflunomide, United States Pharmacopeia (USP) Reference Standard
- SR-01000000191-7
- Leflunomide (JAN/USP/INN)
- Q-201289
- NCGC00015610-11
- Prestwick_87
- s1247
- BCP9000846
- LEFLUNOMIDE [WHO-DD]
- CCG-204736
- D00749
- LEFLUNOMIDE [JAN]
- 5-methyl-N-
- SB17287
- LEFLUNOMIDE [ORANGE BOOK]
- Leflunomide (USAN:USP:INN:BAN)
- EN300-119495
- SMR000058209
- Prestwick1_000772
- SPECTRUM1503927
- SDCCGSBI-0050629.P003
- HWA486; RS-34821; SU101;HWA 486; RS 34821; SU 101
- LEFLUNOMIDE [EP IMPURITY]
- SU 101
- KBioSS_000802
- Repso
- LEFLUNOMIDE [EMA EPAR]
- UNII-G162GK9U4W
- NCGC00255370-01
- leflunomide medac
- Arava (TN)
- Tox21_110182
- 5-methyl-4-(4-trifluoromethyl-phenyl)aminocarbonylisoxazole
- NCGC00015610-18
- HWA-486
- CHEMBL960
- SR-01000000191
- NSC-759864
- CS-1781
- 5-methylisoxazole-4-carboxylic acid (4-trifluoromethyl)-anilide
- DTXSID9023201
- BIDD:PXR0189
- HMS3673M17
- Prestwick2_000772
- HY-B0083
- Leflunomide [INN]
- MLS-0003109.0001
- N-(4-(TRIFLUOROMETHYL)PHENYL) 5 METHYLISOXAZOLE-4-CARBOXAMIDE
- EU-0100649
- SW196399-3
- Tox21_500649
- SR-01000000191-2
- HMS3654F07
- 5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide;Leflunomide
- HMS3414P03
- NCGC00022625-08
- LEFLUNOMIDE (USP-RS)
- LEFLUNOMIDE [VANDF]
- Leflunomide for peak identification
- DB01097
- Isoxazole-4-carboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- 5-Methylisoxazole-4-carboxylic acid (4-trifluoromethyl)anilide
- 4-Isoxazolecarboxamide, 5-methyl-N-(4-(trifluoromethyl)phenyl
- LEFLUNOMIDE [HSDB]
- KBio2_000802
- DTXCID103201
- AC-6796
- NCGC00015610-09
- HMS3262A19
- LEFLUNOMIDE (EP IMPURITY)
- NS00003822
- BSPBio_000844
- HMS3371F21
- LEFLUNOMIDE [MART.]
- Z228668542
- N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- LEFLUNOMIDE [USP MONOGRAPH]
- SCHEMBL5057
- SR-01000000191-4
- 5-methyl-4-(4-trifluoromethylphenyl)aminocarbonylisoxazole
- N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
- CAS-75706-12-6
- BCP22241
- Arabloc
- HMS2235C07
- KBio1_000916
- N-(4'-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide
- NSC 759864
- NCGC00015610-07
- NCGC00015610-03
- NCGC00022625-07
- MLS001076267
- HMS502N18
- LEFLUNOMIDE [USP-RS]
- Leflunomide winthrop
- C07905
- Leflunomide teva
- NCGC00015610-02
- FT-0621959
- A9622
- Leflunomide [USAN:USP:INN:BAN]
- NCGC00022625-03
- NSC-677411
- Spectrum5_000850
- Leflunomidum [INN-Latin]
- NSC 677411
- BM164612
- Leflunomide, Immunosuppressant
- DivK1c_000916
- NCGC00015610-06
- HSDB 7289
- KBio2_005938
- BRD-K78692225-001-23-7
- ALBB-019233
- AP-501/42475599
- BRD-K78692225-001-24-5
- STL426823
- BRD-K78692225-001-22-9
-
- MDL: MFCD00867593
- Inchi: 1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
- InChI Key: VHOGYURTWQBHIL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(C1C=NOC=1C)=O)(F)F
- BRN: 4323174
Computed Properties
- Exact Mass: 270.06200
- Monoisotopic Mass: 270.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 55.1A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.392
- Melting Point: 166.0 to 170.0 deg-C
- Boiling Point: 289.3°C at 760 mmHg
- Flash Point: 128.8 °C
- Refractive Index: 1.541
- PSA: 55.13000
- LogP: 3.32710
- Merck: 5432
- pka: 10.8(at 25℃)
- Solubility: Dissolve in water at 25 ℃ for 25 ~ 27g/ml. Soluble in methanol, ethanol, acetone.
Leflunomide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H360
- Warning Statement: P201-P202-P264-P270-P280-P301+P310+P330-P308+P313-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36
- RTECS:NY2354200
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S26
Leflunomide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Leflunomide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1378-1G |
Leflunomide |
75706-12-6 | 1g |
¥2634.23 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000654 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000674 |
Leflunomide |
75706-12-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1356960-200MG |
Leflunomide |
75706-12-6 | 200mg |
¥4654.02 | 2024-12-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0250-1G |
Leflunomide |
75706-12-6 | >98.0%(HPLC)(N) | 1g |
¥330.00 | 2024-04-15 | |
| TRC | L322750-25mg |
Leflunomide |
75706-12-6 | 25mg |
$ 57.00 | 2023-09-07 | ||
| TRC | L322750-50mg |
Leflunomide |
75706-12-6 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | L322750-100mg |
Leflunomide |
75706-12-6 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | L322750-500mg |
Leflunomide |
75706-12-6 | 500mg |
$357.00 | 2023-05-18 | ||
| TRC | L322750-1g |
Leflunomide |
75706-12-6 | 1g |
$673.00 | 2023-05-18 |
Leflunomide Suppliers
Leflunomide Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Leflunomide
Recent Advances in Leflunomide (75706-12-6) Research: A Comprehensive Update
Leflunomide (CAS: 75706-12-6), a well-known immunomodulatory drug, has been widely used in the treatment of rheumatoid arthritis (RA) due to its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Recent studies have expanded our understanding of its mechanisms of action, therapeutic applications, and potential side effects. This research briefing aims to provide a concise yet comprehensive overview of the latest findings related to Leflunomide, focusing on its pharmacological properties, clinical efficacy, and emerging applications in other disease areas.
One of the most significant advancements in Leflunomide research is its potential role in treating viral infections. A 2023 study published in the Journal of Virology demonstrated that Leflunomide's active metabolite, teriflunomide, exhibits broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2. The study highlighted that teriflunomide not only inhibits viral replication by depleting pyrimidine pools but also modulates host immune responses, thereby reducing cytokine storms associated with severe COVID-19. These findings suggest that Leflunomide could be repurposed as an adjunct therapy for viral infections, although further clinical trials are needed to validate its efficacy and safety in this context.
In the field of oncology, Leflunomide has shown promising results as a potential anticancer agent. A recent preclinical study published in Cancer Research (2024) investigated its effects on tumor microenvironment modulation. The researchers found that Leflunomide significantly reduces the proliferation of tumor-associated fibroblasts and inhibits angiogenesis, thereby impairing tumor growth and metastasis in murine models of pancreatic cancer. These effects were attributed to its dual action on both immune cells and stromal components within the tumor microenvironment. While these results are encouraging, translational studies are required to determine the optimal dosing regimens and potential combinations with existing anticancer therapies.
Pharmacokinetic studies have also provided new insights into Leflunomide's metabolism and drug-drug interactions. A 2023 meta-analysis in Clinical Pharmacokinetics revealed significant inter-individual variability in Leflunomide's clearance rates, which could explain the differences in treatment response and toxicity profiles among RA patients. The study emphasized the importance of therapeutic drug monitoring, particularly in patients with renal impairment or those taking concomitant medications that affect cytochrome P450 enzymes. These findings have important implications for personalized medicine approaches in Leflunomide therapy.
Despite its therapeutic benefits, concerns about Leflunomide's safety profile persist. Recent pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) have identified rare but serious adverse effects, including progressive multifocal leukoencephalopathy (PML) and severe hepatic toxicity. A 2024 review in Drug Safety analyzed these cases and proposed updated monitoring protocols for patients receiving long-term Leflunomide treatment. The authors recommended regular liver function tests, neurological assessments, and consideration of alternative therapies for high-risk patients.
Looking ahead, several clinical trials are currently investigating novel formulations and delivery systems for Leflunomide. A phase II trial (NCT05512324) is evaluating a topical formulation for psoriasis, while another study (NCT05678945) is testing a nanoparticle-encapsulated version for improved bioavailability and reduced gastrointestinal side effects. These developments could potentially expand Leflunomide's therapeutic applications and improve patient compliance.
In conclusion, recent research on Leflunomide (75706-12-6) has significantly advanced our understanding of its multifaceted pharmacological properties and potential applications beyond rheumatoid arthritis. While challenges remain regarding its safety profile and optimal use in new indications, the growing body of evidence supports continued investigation into this versatile compound. Future studies should focus on elucidating its precise mechanisms of action in different disease contexts and developing strategies to maximize its therapeutic benefits while minimizing adverse effects.
75706-12-6 (Leflunomide) Related Products
- 145441-08-3(5-Isoxazolecarboxamide,N-(2,6-dimethylphenyl)-)
- 145441-05-0(Benzamide,2,4,6-trimethyl-N-(5-methyl-3-isoxazolyl)-)
- 61643-23-0(Leflunomide 3-Isomer)
- 123-39-7(N-Methylformamide)
- 5765-44-6(5-methyl-1,2-oxazole)
- 42831-50-5(5-methyl-1,2-oxazole-4-carboxylic acid)
- 164223-42-1(Isoxazolo[4,5-c]pyridin-4(5H)-one,6,7-dihydro-3-methyl-)
- 24280-93-1(Mycophenolic acid)
- 455-14-1(P-trifluoromethylaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)